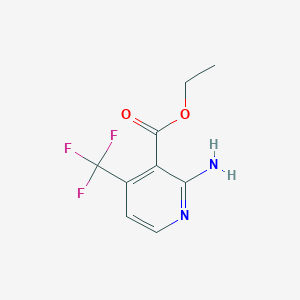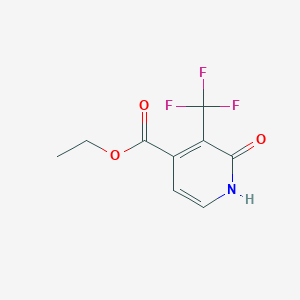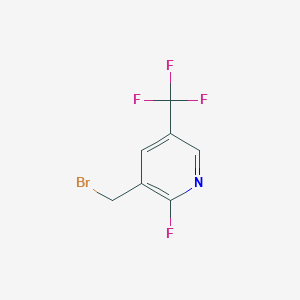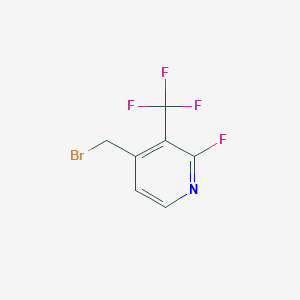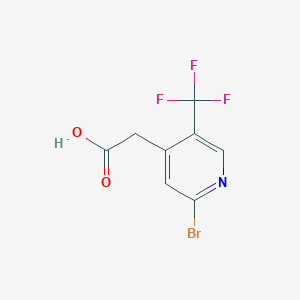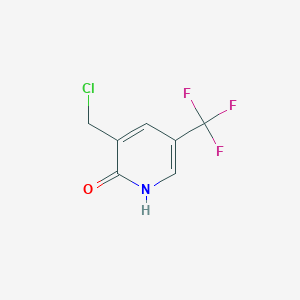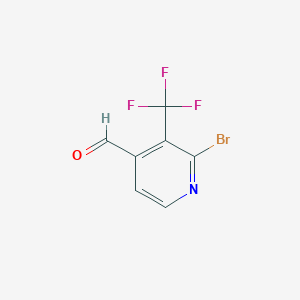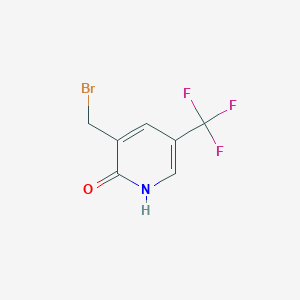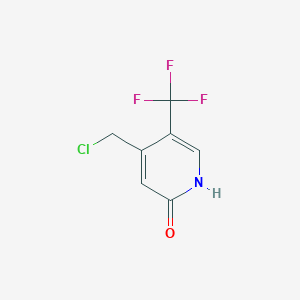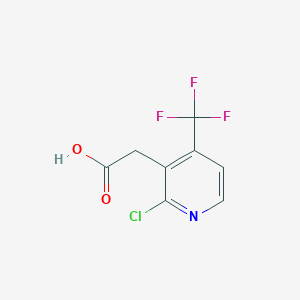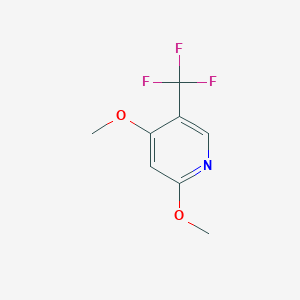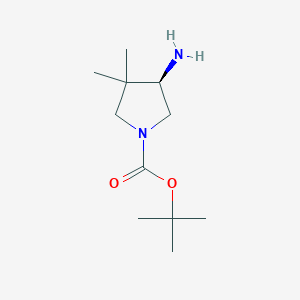
tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate
Vue d'ensemble
Description
The tert-butyl group is a type of functional group in organic chemistry. It consists of a central carbon atom bonded to three methyl groups and one other atom or group of atoms . This group is known for its unique reactivity pattern due to the crowded nature of the three methyl groups .
Synthesis Analysis
Tert-butyl groups can be introduced into organic compounds using various methods. One such method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The molecular structure of a compound with a tert-butyl group would include the arrangement of atoms and the chemical bonds that hold the atoms together. For example, a similar compound, (4R)-4-tert-butyl-3-ethylheptane, contains a total of 40 bonds, including 12 non-H bonds and 6 rotatable bonds .Chemical Reactions Analysis
The crowded nature of the tert-butyl group can elicit a unique reactivity pattern. This group can participate in various chemical transformations, and its presence can influence the course of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a tert-butyl group would depend on the specific compound. For example, tert-butanol is a flammable liquid that causes serious eye irritation and may be harmful if inhaled .Applications De Recherche Scientifique
Organic Synthesis Methodology
This compound is used in organic synthesis methodology as a building block for the introduction of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used due to its ease of introduction and removal under mild acidic conditions .
Biological Studies
The tert-butyl group plays a role in biological studies, particularly in the investigation of biosynthetic pathways. Its presence in molecules can mimic certain intermediates or end products, aiding in the understanding of metabolic processes .
Flow Chemistry
Flow chemistry applications benefit from the use of tert-butyl esters due to their compatibility with flow microreactor systems. This compound can be used to optimize reactions in continuous flow processes, leading to more efficient and sustainable chemical manufacturing .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQDCEVLPYUFGY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H]1N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (4R)-4-amino-3,3-dimethylpyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




